1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid, commonly known as Captopril, is a pharmaceutical compound primarily recognized for its role as an angiotensin-converting enzyme inhibitor. It was the first drug of its kind to be developed for the treatment of hypertension and heart failure. Captopril was originally developed in the 1970s by researchers at Squibb and Sons Pharmaceuticals, based on the pioneering work of Nobel Laureate Professor John Vane, who explored the role of angiotensin in blood pressure regulation .
Captopril is classified as a synthetic organic compound with the Chemical Abstracts Service number 119238-52-7. Its molecular formula is C9H15NO3S, indicating that it consists of nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom. This compound belongs to the class of drugs known as antihypertensives and is specifically categorized under angiotensin-converting enzyme inhibitors .
The synthesis of 1-(2-Methyl-3-sulfanylpropanoyl)pyrrolidine-2-carboxylic acid involves several key steps:
Captopril's molecular structure can be described as follows:
Captopril undergoes various chemical reactions, particularly degradation when exposed to air or in solution. It starts to degrade after approximately eight hours due to oxidation processes. This degradation can affect its efficacy and stability in pharmaceutical formulations.
Captopril primarily functions by inhibiting the angiotensin-converting enzyme (ACE). This mechanism can be detailed as follows:
These properties are essential for formulating effective pharmaceutical preparations that maintain drug stability and bioavailability .
Captopril has several significant applications in medicine:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4